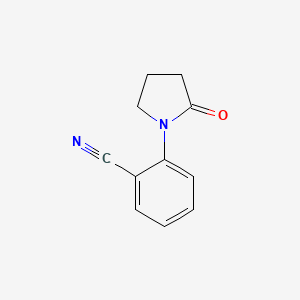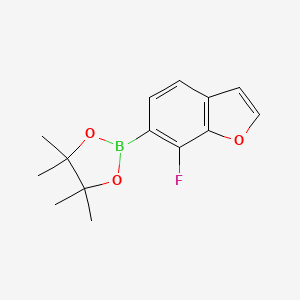
1-Naphthaldehyde hydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Naphthaldehyde hydrazone is an organic compound belonging to the class of hydrazones, which are characterized by the presence of the azomethine group (–NH–N=CH–) connected to a carbonyl group. This compound is derived from the condensation reaction between 1-naphthaldehyde and hydrazine. Hydrazones, including this compound, are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and industrial chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Naphthaldehyde hydrazone is typically synthesized through the condensation reaction of 1-naphthaldehyde with hydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:
1-Naphthaldehyde+Hydrazine→1-Naphthaldehyde Hydrazone+Water
The reaction mixture is heated under reflux for several hours, and the product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, solvent selection, and purification techniques to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Naphthaldehyde hydrazone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding naphthaldehyde derivatives.
Reduction: Reduction reactions can convert it into hydrazine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, forming different substituted hydrazones.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines and thiols are employed under mild conditions.
Major Products:
Oxidation: Naphthaldehyde derivatives.
Reduction: Hydrazine derivatives.
Substitution: Substituted hydrazones.
Applications De Recherche Scientifique
1-Naphthaldehyde hydrazone has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-naphthaldehyde hydrazone involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
1-Naphthaldehyde hydrazone can be compared with other hydrazone derivatives:
Similar Compounds: 2-hydroxy-1-naphthaldehyde isonicotinoyl hydrazone, benzaldehyde hydrazone, and salicylaldehyde hydrazone.
Uniqueness: this compound is unique due to its specific structural features and biological activities.
Propriétés
Numéro CAS |
16430-29-8 |
|---|---|
Formule moléculaire |
C11H10N2 |
Poids moléculaire |
170.21 g/mol |
Nom IUPAC |
naphthalen-1-ylmethylidenehydrazine |
InChI |
InChI=1S/C11H10N2/c12-13-8-10-6-3-5-9-4-1-2-7-11(9)10/h1-8H,12H2 |
Clé InChI |
KOFMRKRCOBJBNR-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2C=NN |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2C=NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![N-[4-Chloro-2-methoxy-5-(1-methylcyclopropyl)phenyl]acetamide](/img/structure/B3048267.png)



